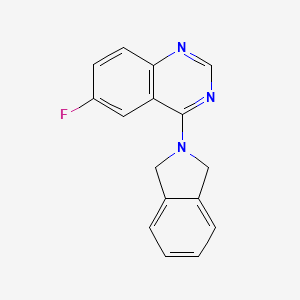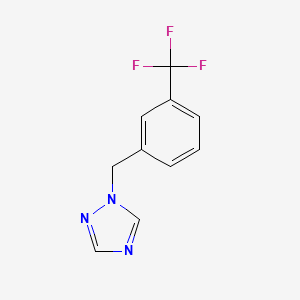![molecular formula C20H23FN6O2S B15119323 9-ethyl-6-{5-[(3-fluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B15119323.png)
9-ethyl-6-{5-[(3-fluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-ethyl-6-{5-[(3-fluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine is a complex organic compound characterized by its unique structure, which includes a purine base, a fluorophenyl group, and a methanesulfonyl group
Méthodes De Préparation
The synthesis of 9-ethyl-6-{5-[(3-fluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine involves multiple steps, typically starting with the preparation of the purine base. The synthetic route may include:
Step 1: Formation of the purine base through cyclization reactions.
Step 2: Introduction of the ethyl group at the 9-position via alkylation.
Step 3: Attachment of the fluorophenyl group through a coupling reaction, such as Suzuki–Miyaura coupling.
Step 4: Addition of the methanesulfonyl group using sulfonylation reactions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, utilizing large-scale reactors and continuous flow processes.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
9-ethyl-6-{5-[(3-fluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methanesulfonyl groups play crucial roles in binding to these targets, influencing the compound’s activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other purine derivatives with various substituents. For example:
- **9-Methyl-6-{5-[3-(trifluoromethyl)-2-pyridinyl]hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl}-9H-purine .
- **9-Methyl-6-{5-[3-(trifluoromethyl)-2-pyridinyl]hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl}-9H-purine .
The uniqueness of 9-ethyl-6-{5-[(3-fluorophenyl)methanesulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other purine derivatives.
Propriétés
Formule moléculaire |
C20H23FN6O2S |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
9-ethyl-6-[5-[(3-fluorophenyl)methylsulfonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine |
InChI |
InChI=1S/C20H23FN6O2S/c1-2-25-13-24-18-19(25)22-12-23-20(18)26-7-15-9-27(10-16(15)8-26)30(28,29)11-14-4-3-5-17(21)6-14/h3-6,12-13,15-16H,2,7-11H2,1H3 |
Clé InChI |
LQXULKWQUXNLPC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)CC5=CC(=CC=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B15119245.png)
![1-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one](/img/structure/B15119261.png)

![3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15119268.png)
![3-(2,2-difluoroethyl)-N-ethyl-2,4-dioxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B15119280.png)

![methyl 5-methyl-2-[(4-methylphenyl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15119289.png)
![3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]pyrazole](/img/structure/B15119293.png)
![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purin-3-ium-2,6-dione](/img/structure/B15119300.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B15119301.png)
![11-[(3-Methylphenyl)methyl]-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15119308.png)
![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methylpyrazolidin-3-yl]-5-methoxyphenol](/img/structure/B15119316.png)
![6-[(pyridin-3-ylmethyl)sulfanyl]-7H-purine](/img/structure/B15119319.png)

